(S)-1-Boc-pyrrolidine-3-carboxylic acid
Overview
Description
(S)-1-Boc-pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Activity
(S)-1-Boc-pyrrolidine-3-carboxylic acid has been utilized in the synthesis of various compounds with potent antibacterial activity. For instance, it has been used in the development of carbapenem derivatives, which show significant activity against both Gram-positive and Gram-negative bacteria, including P. aeruginosa (Ohtake et al., 1997).
Asymmetric Deprotonation Studies
This compound plays a crucial role in the study of asymmetric deprotonation, which is a critical step in the synthesis of various chiral molecules. Research on the deprotonation of N-Boc-piperidine and its comparison with N-Boc-pyrrolidine has provided insights into the mechanisms of these reactions and their selectivity (Bailey et al., 2002).
Synthesis of Pharmaceutical Intermediates
This compound is used in synthesizing intermediates of pharmaceutical importance. For example, it has been used in the synthesis of 3-(S)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine, an intermediate of darifenacin hydrobromide, which is used in the treatment of overactive bladder (Youlin, 2011).
Development of Functionalized Pyrroles
The compound has also been involved in the synthesis of functionalized pyrroles, essential structures in various pharmaceuticals and organic materials. For instance, it has been used in Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation reactions to create pyrrole derivatives (Gabriele et al., 2012).
Coupling Reactions in Chemical Synthesis
This acid is instrumental in coupling reactions, particularly in the synthesis of complex chemical structures. An efficient method has been reported for coupling amine with derivatives of steric N-Boc-pyrrolidine-2-carboxylic acid, showcasing its versatility in organic synthesis (Liu et al., 2007).
Enantioselective Synthesis
This compound plays a crucial role in the enantioselective synthesis of various chiral molecules. For example, it has been used in the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines, demonstrating its importance in producing optically pure compounds (Wu et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRQBJUFWFQLX-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930720 | |
Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140148-70-5 | |
Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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